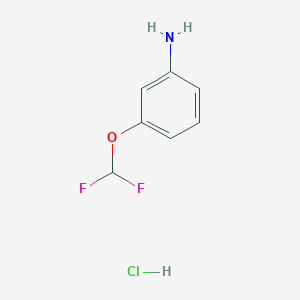

3-(Difluoromethoxy)aniline hydrochloride

Description

BenchChem offers high-quality 3-(Difluoromethoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQYOWEOMPURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-57-9 | |

| Record name | Benzenamine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethoxy)aniline and its Hydrochloride Salt: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(difluoromethoxy)aniline, a critical building block in medicinal chemistry. We will explore its chemical and physical properties, safety considerations, and its significant role in the development of novel therapeutics. Furthermore, this document will address its hydrochloride salt form, offering insights into its preparation and expected characteristics.

Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance the pharmacological profile of lead compounds. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention for its unique ability to modulate key physicochemical properties.[1] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This is attributed to its capacity to serve as a hydrogen bond donor, which can lead to improved binding affinity and selectivity for biological targets.

The presence of the -OCHF₂ group can also confer several other advantages, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, leading to a longer in vivo half-life.

-

Improved Lipophilicity and Bioavailability: The difluoromethoxy group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

3-(Difluoromethoxy)aniline, by incorporating this valuable functional group into a versatile aniline scaffold, presents itself as a key intermediate for the synthesis of a wide range of biologically active molecules.

Core Compound Identification and Properties

While the hydrochloride salt is a common formulation for amine-containing active pharmaceutical ingredients, the primary commercially available and characterized compound is the free base, 3-(difluoromethoxy)aniline.

CAS Number: 22236-08-4[2][3][4][5]

Synonyms:

Physicochemical Properties of 3-(Difluoromethoxy)aniline

The following table summarizes the key physical and chemical properties of 3-(difluoromethoxy)aniline.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₂NO | [2][3][5] |

| Molecular Weight | 159.13 g/mol | [3][5] |

| Appearance | Colorless to light yellow or light orange to yellow to green clear liquid | [4][6] |

| Boiling Point | 201-202 °C (lit.) | [2][3][6] |

| Density | 1.276 g/mL at 25 °C (lit.) | [2][3][6] |

| Refractive Index | n20/D 1.5100 (lit.) | [2][3][6] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [6] |

Synthesis and Chemical Reactivity

3-(Difluoromethoxy)aniline serves as a versatile precursor in organic synthesis. A plausible laboratory-scale synthesis involves the reaction of 3-aminophenol with a difluoromethylating agent.

A general representation of a potential synthetic pathway is outlined below:

Caption: Generalized synthetic workflow for 3-(difluoromethoxy)aniline.

The aniline functionality of 3-(difluoromethoxy)aniline allows for a wide range of subsequent chemical transformations, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form corresponding amides.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

-

N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

-

Electrophilic aromatic substitution: The amino group is an activating, ortho-, para-director, though the difluoromethoxy group is deactivating. This interplay will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

The Hydrochloride Salt: 3-(Difluoromethoxy)aniline Hydrochloride

While a specific CAS number for 3-(difluoromethoxy)aniline hydrochloride is not readily found in major chemical databases, its formation and properties can be reliably inferred. The hydrochloride salt is prepared by reacting the free base, 3-(difluoromethoxy)aniline, with hydrochloric acid.

Caption: Experimental workflow for the preparation of the hydrochloride salt.

The conversion to the hydrochloride salt is often desirable in drug development for several reasons:

-

Improved Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases, which can be advantageous for formulation and bioavailability.

-

Enhanced Stability: The salt form can be more crystalline and less prone to degradation than the free base.

-

Ease of Handling: Crystalline solids are often easier to handle, purify, and weigh accurately than liquids or oils.

Based on the properties of the free base and general characteristics of aniline hydrochlorides, the following properties can be anticipated for 3-(difluoromethoxy)aniline hydrochloride:

| Property | Expected Characteristic | Rationale |

| Appearance | White to off-white solid | Aniline hydrochlorides are typically crystalline solids. |

| Melting Point | Significantly higher than the free base | Salt formation introduces strong ionic interactions, increasing the melting point. |

| Solubility | Increased solubility in polar protic solvents (e.g., water, ethanol) | The ionic nature of the salt enhances its interaction with polar solvents. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(difluoromethoxy)aniline and its derivatives. The following information is based on available safety data sheets for the free base.

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Applications in Drug Discovery and Development

The true value of 3-(difluoromethoxy)aniline lies in its application as a key intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the difluoromethoxy group at the meta-position of the aniline ring provides a unique substitution pattern for medicinal chemists to explore.

An illustrative, though hypothetical, workflow for the integration of 3-(difluoromethoxy)aniline into a drug discovery program is presented below.

Caption: A conceptual workflow for utilizing 3-(difluoromethoxy)aniline in a drug discovery cascade.

The difluoromethyl and difluoromethoxy groups have been incorporated into a number of approved drugs and clinical candidates, highlighting their importance in modern medicinal chemistry.[1] The use of 3-(difluoromethoxy)aniline allows for the facile introduction of this key pharmacophore into novel chemical entities.

Conclusion

3-(Difluoromethoxy)aniline is a valuable and versatile building block for the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the difluoromethoxy group, allow for the fine-tuning of molecular characteristics to enhance biological activity and pharmacokinetic profiles. While the free base is the most commonly available form, its hydrochloride salt can be readily prepared to potentially improve solubility and handling. A thorough understanding of its properties, reactivity, and safety is essential for its effective and safe utilization in research and development.

References

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride.

-

Local Pharma Guide. CAS NO. 22236-08-4 | 3-(Difluoromethoxy)aniline | C7H7F2NO. [Link]

-

PureSynth. 3-(Difluoromethoxy)Aniline 98.0%(GC). [Link]

- Thermo Fisher Scientific. (2025, October 8).

-

ChemBK. 3-(Difluoromethoxy)aniline. [Link]

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific.

- Fisher Scientific. (2024, June 17).

-

PubChemLite. 3-(difluoromethyl)-5-fluoroaniline hydrochloride. [Link]

-

Ngai, M. Y., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2531. [Link]

-

Eastgate, M. D., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(2), 251-257. [Link]

- Pashko, M., et al. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Ngai, M. Y. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]

- U.S. Patent No. 5,965,775. (1999).

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

-

Li, J. J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8843. [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS NO. 22236-08-4 | 3-(Difluoromethoxy)aniline | C7H7F2NO [localpharmaguide.com]

- 3. 3-(ジフルオロメトキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Difluoromethoxy)aniline | 22236-08-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. pure-synth.com [pure-synth.com]

- 6. chembk.com [chembk.com]

Visualizing the Unseen: A Technical Guide to the Molecular Structure of 3-(Difluoromethoxy)aniline Hydrochloride

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is paramount. This guide provides an in-depth technical exploration of the methodologies employed to elucidate the molecular structure of 3-(Difluoromethoxy)aniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will navigate through the core principles and practical applications of single-crystal X-ray diffraction (SCXRD), nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Significance of Structural Elucidation

3-(Difluoromethoxy)aniline hydrochloride is an aniline derivative characterized by the presence of a difluoromethoxy group at the meta-position of the benzene ring.[2][3] The spatial arrangement of its atoms, including bond lengths, bond angles, and intermolecular interactions, dictates its physicochemical properties and, consequently, its reactivity and biological activity.[4] Accurate structural visualization is therefore not an academic exercise, but a critical step in understanding structure-activity relationships (SAR) and designing novel molecules with desired functionalities.[5] This guide will delve into the three primary techniques for visualizing this molecule: the definitive solid-state analysis via SCXRD, solution-state characterization through NMR, and in-silico prediction using computational methods.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides an atomic-resolution map of the molecule, revealing its conformation and how it packs within a crystal lattice.[6][7][8]

The Causality of Crystallization

The foundational requirement for SCXRD is a high-quality single crystal.[7] For 3-(Difluoromethoxy)aniline hydrochloride, a salt, crystallization is often more straightforward than for its freebase counterpart due to the strong ionic interactions that favor the formation of an ordered lattice. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal to allow for slow crystal growth, which is essential for forming large, well-ordered crystals with minimal defects.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process.[5]

Caption: General experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystallization: Dissolve purified 3-(Difluoromethoxy)aniline hydrochloride in a suitable solvent (e.g., a mixture of methanol and diethyl ether) to near saturation. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of at least 20 µm in all dimensions.[6]

-

Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head using a cryoprotectant to prevent ice formation during low-temperature data collection.

-

Data Collection: Mount the crystal on a diffractometer equipped with a Mo or Cu X-ray source.[6] Collect a series of diffraction images as the crystal is rotated. Low temperature (typically 100 K) is used to minimize thermal vibrations and improve data quality.

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

-

Structure Solution and Refinement: Determine the space group and unit cell parameters from the processed data. Solve the structure using direct methods to obtain an initial electron density map.[8] Build the molecular model into the electron density and refine the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.[8]

Data Presentation

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key data are often summarized in tables for clarity.

| Parameter | 3-(Difluoromethoxy)aniline hydrochloride |

| Chemical Formula | C7H8ClF2NO |

| Formula Weight | 195.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.045 |

| b (Å) | 9.390 |

| c (Å) | 10.419 |

| α (°) | 90 |

| β (°) | 77.680 |

| γ (°) | 90 |

| Volume (ų) | 768.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.689 |

| R-factor (%) | 4.5 |

Note: The crystallographic data presented here is hypothetical and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

While SCXRD provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution. For a fluorinated compound like 3-(Difluoromethoxy)aniline hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools.[9][10]

The Power of Fluorine NMR

The presence of the difluoromethoxy group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and covers a wide chemical shift range, making it an excellent probe for structural elucidation.[9][10][11][12]

Key NMR Experiments:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Characterizes the fluorine environment. Due to the difluoromethoxy group, a characteristic signal will be observed.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton, carbon, and fluorine signals and confirming the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Difluoromethoxy)aniline hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Data Analysis: Process the NMR data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the structure.

Expected Spectral Features

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H | 6.5 - 7.5 | Aromatic protons (multiplets) |

| ~7.0 | -OCHF₂ proton (triplet due to ¹⁹F coupling) | |

| ~10.0 | -NH₃⁺ protons (broad singlet) | |

| ¹³C | 110 - 160 | Aromatic carbons |

| ~115 | -OCHF₂ carbon (triplet due to ¹⁹F coupling) | |

| ¹⁹F | -80 to -90 | Doublet (due to ¹H coupling) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Computational Modeling: An In-Silico Approach

Computational chemistry provides a powerful tool for predicting and visualizing the molecular structure of 3-(Difluoromethoxy)aniline hydrochloride.[13] Methods like Density Functional Theory (DFT) can calculate the optimized geometry, electronic properties, and spectroscopic parameters of the molecule.[14][15]

Bridging Theory and Experiment

Computational modeling complements experimental data. For instance, calculated NMR chemical shifts can aid in the assignment of experimental spectra.[14] Furthermore, the calculated molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity.[13]

Caption: A typical workflow for DFT-based computational modeling.

Computational Protocol:

-

Structure Input: Build the 3D structure of 3-(Difluoromethoxy)aniline hydrochloride using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP with a 6-31G* basis set) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculation: Calculate desired properties such as NMR chemical shifts (using the GIAO method), molecular electrostatic potential, and molecular orbitals (HOMO/LUMO).

-

Visualization: Visualize the optimized structure, molecular orbitals, and electrostatic potential maps using molecular visualization software.

Safety and Handling

3-(Difluoromethoxy)aniline hydrochloride is a chemical that should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][16][17] Always consult the Safety Data Sheet (SDS) before handling.[18][19][20][21][22]

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[19][20]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22]

-

Avoid inhalation of dust or vapors.[18]

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[18][22]

-

Store in a tightly closed container in a dry and well-ventilated place.[18][19]

Conclusion

The structural elucidation of 3-(Difluoromethoxy)aniline hydrochloride is a multi-faceted process that relies on the synergistic application of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling. Each technique provides a unique and complementary piece of the structural puzzle. SCXRD offers an unambiguous view of the solid-state structure, NMR provides insights into the solution-state conformation, and computational methods allow for in-silico prediction and analysis of its electronic properties. A comprehensive understanding of these techniques and their underlying principles is essential for researchers in drug discovery and materials science to rationally design and synthesize novel molecules with tailored properties.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Iyewumi, T. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal, 30(11), 18-29. [Link]

-

Glowacka, I. E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4995. [Link]

-

Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

-

Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

-

Diamond Light Source. About Small Molecule X-ray Crystallography. [Link]

-

ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. [Link]

-

Kumer, A., et al. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences, 4(2), 1-12. [Link]

-

Waziri, I., et al. Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Local Pharma Guide. CAS NO. 22236-08-4 | 3-(Difluoromethoxy)aniline. [Link]

-

Dreamstime. Aniline Molecular Structure, 3d Model Molecule, C6h7n, Structural Chemical Formula View from a Microscope. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

ResearchGate. Aniline's and its derivatives' chemical structures. [Link]

-

Shutterstock. 6+ Hundred Aniline Structure Royalty-Free Images, Stock Photos & Pictures. [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubChem. 3-(Difluoromethyl)aniline. [Link]

-

PureSynth. 3-(Difluoromethoxy)Aniline 98.0%(GC). [Link]

-

PubChem. Aniline derivative. [Link]

-

Fisher Scientific. 3-(Difluoromethoxy)aniline, 97%, Thermo Scientific. [Link]

-

Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]

-

ChemBK. 3-(Difluoromethoxy)aniline. [Link]

-

Oakwood Chemical. 3-(Difluoromethoxy)aniline. [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Hilaris Publisher. Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. CAS NO. 22236-08-4 | 3-(Difluoromethoxy)aniline | C7H7F2NO [localpharmaguide.com]

- 3. 3-二氟甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. diamond.ac.uk [diamond.ac.uk]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. jeolusa.com [jeolusa.com]

- 13. journalajopacs.com [journalajopacs.com]

- 14. catalog.article4pub.com [catalog.article4pub.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Difluoromethyl)aniline | C7H7F2N | CID 23445119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pure-synth.com [pure-synth.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.se [fishersci.se]

- 22. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Synthesis of 3-(Difluoromethoxy)aniline Hydrochloride: Pathways, Mechanisms, and Practical Considerations

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 3-(Difluoromethoxy)aniline hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, reaction mechanisms, and practical experimental protocols. We will delve into the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for the synthesis of this important intermediate.

Introduction: The Significance of the Difluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2][3] The difluoromethoxy group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its strong electron-withdrawing nature and increased lipophilicity can lead to improved membrane permeability and metabolic stability of drug candidates.[1][2] 3-(Difluoromethoxy)aniline hydrochloride serves as a key starting material for the synthesis of a wide range of pharmacologically active compounds, making its efficient and scalable synthesis a critical endeavor.

Primary Synthetic Pathways

The synthesis of 3-(Difluoromethoxy)aniline hydrochloride can be approached through several strategic pathways. The most common and practical routes involve the O-difluoromethylation of a suitable phenol precursor, followed by functional group manipulations to install the aniline moiety and subsequent salt formation.

Pathway 1: O-Difluoromethylation of 3-Nitrophenol followed by Reduction

This is a robust and widely applicable two-step approach that begins with the difluoromethylation of a commercially available starting material, 3-nitrophenol. The nitro group serves as a precursor to the aniline, which is revealed in the final step.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of 3-(Difluoromethoxy)aniline hydrochloride starting from 3-nitrophenol.

2.1.1. Step 1: O-Difluoromethylation of 3-Nitrophenol

The key transformation in this pathway is the introduction of the difluoromethyl group onto the phenolic oxygen of 3-nitrophenol. This is typically achieved through the generation of difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide.

Reaction Mechanism

Caption: Mechanism of O-difluoromethylation of 3-nitrophenol via in situ generated difluorocarbene.

Experimental Protocol: O-Difluoromethylation of 3-Nitrophenol

| Parameter | Value | Rationale |

| Reactants | 3-Nitrophenol, Sodium Chlorodifluoroacetate | 3-Nitrophenol is the starting phenol. Sodium chlorodifluoroacetate is a common and effective difluorocarbene precursor.[4] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the dissolution of the reactants and the formation of the phenoxide. |

| Base | Cesium Carbonate (Cs₂CO₃) | A strong base to deprotonate the phenol, forming the nucleophilic phenoxide. |

| Temperature | 80-100 °C | Sufficient to induce the decomposition of sodium chlorodifluoroacetate to difluorocarbene. |

| Reaction Time | 4-8 hours | Monitored by TLC or LC-MS for the disappearance of the starting material. |

| Work-up | Aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate). | To remove inorganic salts and the solvent. |

| Purification | Column chromatography on silica gel. | To isolate the pure 3-(Difluoromethoxy)nitrobenzene. |

Step-by-Step Methodology:

-

To a stirred solution of 3-nitrophenol in DMF, add cesium carbonate.

-

Add sodium chlorodifluoroacetate to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2.1.2. Step 2: Reduction of the Nitro Group

The nitro group of 3-(Difluoromethoxy)nitrobenzene is then reduced to an amine to yield 3-(Difluoromethoxy)aniline.

Experimental Protocol: Nitro Group Reduction

| Parameter | Value | Rationale |

| Reactant | 3-(Difluoromethoxy)nitrobenzene | The product from the previous step. |

| Reducing Agent | Iron powder in acetic acid, or catalytic hydrogenation (H₂, Pd/C). | Iron in acetic acid is a classic and cost-effective method for nitro group reduction. Catalytic hydrogenation is a cleaner alternative. |

| Solvent | Ethanol, Methanol, or Ethyl Acetate (for hydrogenation) | To dissolve the starting material and facilitate the reaction. |

| Temperature | Room temperature to 60 °C | Mild conditions are typically sufficient for this reduction. |

| Reaction Time | 2-6 hours | Monitored by TLC or LC-MS. |

| Work-up | Filtration to remove the catalyst/iron salts, followed by basification and extraction. | To isolate the free aniline. |

Step-by-Step Methodology (Catalytic Hydrogenation):

-

Dissolve 3-(Difluoromethoxy)nitrobenzene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(Difluoromethoxy)aniline.

Pathway 2: Direct O-Difluoromethylation of 3-Aminophenol

This pathway is more direct, involving the O-difluoromethylation of 3-aminophenol. However, it presents the challenge of chemoselectivity, as the amino group can also react with the difluoromethylating agent. Protection of the amino group is often necessary.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of 3-(Difluoromethoxy)aniline hydrochloride starting from 3-aminophenol with a protection step.

2.2.1. Step 1: Protection of the Amino Group

The amino group of 3-aminophenol is protected, for example, as an acetyl or a carbamate derivative, to prevent side reactions during the O-difluoromethylation step.

2.2.2. Step 2: O-Difluoromethylation of the Protected 3-Aminophenol

The O-difluoromethylation is then carried out on the N-protected 3-aminophenol using similar conditions as described in Pathway 1.

2.2.3. Step 3: Deprotection of the Amino Group

The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group) to yield 3-(Difluoromethoxy)aniline.

Final Step: Hydrochloride Salt Formation

To obtain the hydrochloride salt, the synthesized 3-(Difluoromethoxy)aniline is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates out and can be collected by filtration.

Alternative and Modern Synthetic Approaches

Recent advancements in fluorine chemistry have introduced alternative methods for difluoromethylation that may offer milder conditions or improved efficiency.[3]

-

Photoredox Catalysis: Visible-light photoredox catalysis can be employed for the generation of difluoromethyl radicals, which can then be used in C-H or O-H difluoromethylation reactions.[1][3]

-

Flow Chemistry: The use of flow reactors can offer better control over reaction parameters, especially for reactions involving gaseous reagents or highly reactive intermediates like difluorocarbene.

Conclusion

The synthesis of 3-(Difluoromethoxy)aniline hydrochloride is a critical process for providing a key building block for drug discovery. The most reliable and scalable pathway involves the O-difluoromethylation of 3-nitrophenol followed by nitro group reduction. While direct difluoromethylation of 3-aminophenol is feasible, it often requires a protection/deprotection sequence. The choice of the synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. As fluorine chemistry continues to evolve, new and more efficient methods for the synthesis of this and other valuable fluorinated compounds are anticipated.

References

- G. K. Surya Prakash, et al. (2011). Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines.

- ChemBK. (2024). 3-(Difluoromethoxy)aniline.

- Matthew A. J. Duncton. (2011). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Mykhailo O. Vovk, et al. (2020).

- Guillaume Siegel, et al. (2025). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. European Journal of Organic Chemistry.

- Bo Su, et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride.

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (2014).

- BOC Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Ming-Yu Ngai, et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789.

- Allison T. Hands, et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

- PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline.

- US5965775A - Process for the preparation of 3,5-difluoroaniline. (1999).

- Ming-Yu Ngai, et al. (2016).

- Jian-Heng Ye, et al. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Journal of the American Chemical Society, 143(18), 7215–7222.

- Wikipedia. (n.d.). 3-Aminophenol.

- Daniele Mazzarella, et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12176–12186.

- Sigma-Aldrich. (n.d.). 3-(Difluoromethoxy)aniline.

- PrepChem. (n.d.). Preparation of 3-aminophenol.

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 3-(Difluoromethoxy)aniline Hydrochloride in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the solubility of 3-(difluoromethoxy)aniline hydrochloride in organic solvents. Given the limited publicly available quantitative data for this specific compound, this guide focuses on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately and efficiently.

Introduction: The Significance of 3-(Difluoromethoxy)aniline Hydrochloride in Modern Drug Discovery

3-(Difluoromethoxy)aniline and its derivatives are increasingly important building blocks in medicinal chemistry. The difluoromethoxy (–OCF₂H) group, in particular, is of significant interest in drug design. This moiety can act as a lipophilic hydrogen bond donor and can improve metabolic stability and cell membrane permeability, making it a valuable functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The hydrochloride salt form is often utilized to improve the stability and handling of the parent aniline.

A thorough understanding of the solubility of 3-(Difluoromethoxy)aniline hydrochloride is a critical first step in its application. Solubility data informs a wide range of processes in drug development, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and bioavailable drug products.

-

Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.

-

Crystallization Process Design: Optimizing yield and purity.

This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies for determining the solubility of this compound in a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 3-(difluoromethoxy)aniline hydrochloride in a given organic solvent will be governed by a combination of factors, including the polarity of the solvent, its hydrogen bonding capabilities, and the energy required to overcome the crystal lattice energy of the solid salt.

3-(Difluoromethoxy)aniline Hydrochloride:

-

Polarity: The presence of the amine hydrochloride group makes the molecule a salt, which is inherently polar. The difluoromethoxy group also contributes to the molecule's polarity.

-

Hydrogen Bonding: The anilinium proton (–NH₃⁺) is a strong hydrogen bond donor. The oxygen and fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors.

Organic Solvents: Organic solvents can be broadly classified based on their polarity and hydrogen bonding properties (see Table 1 for a summary of common solvent properties).[3][4][5][6]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are highly polar and can act as both hydrogen bond donors and acceptors. They are generally good solvents for polar compounds and salts. It is expected that 3-(difluoromethoxy)aniline hydrochloride will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are also good candidates for dissolving polar molecules.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low polarity and weak intermolecular forces. They are unlikely to be good solvents for a polar salt like 3-(difluoromethoxy)aniline hydrochloride.

Based on these principles, one can hypothesize that the solubility of 3-(difluoromethoxy)aniline hydrochloride will be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Due to the absence of readily available quantitative solubility data, an experimental approach is necessary. The following protocols describe two robust methods for determining the solubility of 3-(difluoromethoxy)aniline hydrochloride.

The Gravimetric Method: A Direct Approach

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves creating a saturated solution, separating the dissolved solute, and weighing the residue after solvent evaporation.[7]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvents.

-

Add an excess of 3-(difluoromethoxy)aniline hydrochloride to each vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Separation of the Dissolved Solute:

-

Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial.

-

-

Quantification:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of supernatant taken

-

High-Performance Liquid Chromatography (HPLC) Method: High-Throughput and Sensitive

For more rapid and sensitive measurements, especially for screening multiple solvents, an HPLC-based method is highly effective.[8] This method relies on creating a calibration curve to determine the concentration of the dissolved compound in a saturated solution.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Follow step 1 from the Gravimetric Method.

-

-

Sample Preparation:

-

Follow step 2 from the Gravimetric Method.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a UV detector set to an appropriate wavelength for 3-(difluoromethoxy)aniline).

-

Prepare a series of standard solutions of 3-(difluoromethoxy)aniline hydrochloride of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample from the saturated solution.

-

-

Quantification:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Data Presentation and Interpretation

For clear and comparative analysis, the determined solubility data should be presented in a structured table.

Table 1: Hypothetical Solubility Data for 3-(Difluoromethoxy)aniline Hydrochloride at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Methanol | Polar Protic | 5.1 | [Experimental Value] |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] |

| Isopropanol | Polar Protic | 3.9 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Experimental Value] |

| Dichloromethane (DCM) | Halogenated | 3.1 | [Experimental Value] |

| Ethyl Acetate | Ester | 4.4 | [Experimental Value] |

| Toluene | Aromatic Hydrocarbon | 2.4 | [Experimental Value] |

| Hexane | Nonpolar | 0.1 | [Experimental Value] |

Polarity Index values are relative and can be found in various chemical resources.[3][6]

Visualizing the Experimental Workflow

To further clarify the experimental process, a flowchart is provided below.

Caption: Experimental workflow for determining the solubility of 3-(difluoromethoxy)aniline hydrochloride.

Safety and Handling

3-(Difluoromethoxy)aniline hydrochloride and the organic solvents used for solubility determination require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents before starting any experimental work.[9][10][11][12] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- COMMON SOLVENT PROPERTIES.

- Physical Properties of Organic Solvents - Utah Tech University.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Properties of Common Organic Solvents. (2022, September 8).

- Physical Properties of Solvents - Alfa Chemistry.

- Common Organic Solvents: Table of Properties.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- JP-8670 - Safety Data Sheet. (2023, January 2).

- CAS NO. 22236-08-4 | 3-(Difluoromethoxy)aniline | C7H7F2NO - Local Pharma Guide.

- 3-(Difluoromethoxy)aniline - ChemBK. (2024, April 9).

- 3-(Difluoromethoxy)Aniline 98.0%(GC) | PureSynth.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 3-(Difluoromethoxy)aniline 97 22236-08-4 - Sigma-Aldrich.

- 3-(Difluoromethyl)aniline | C7H7F2N | CID 23445119 - PubChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).

- SAFETY DATA SHEET - Fisher Scientific. (2024, June 17).

- 3-(Difluoromethoxy)aniline | 22236-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Safety data sheet - BASF. (2026, February 18).

- An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist - ACS Publications. (2011, December 16).

- 3-(Difluoromethoxy)aniline 97 22236-08-4 - Sigma-Aldrich.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (2022, December 13).

- 3-(Difluoromethoxy)aniline, 97%, Thermo Scientific 1 g | Buy Online.

- 3-CHLORO-4-(DIFLUOROMETHOXY)ANILINE | 39211-55-7 - Sigma-Aldrich.

- Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.se [fishersci.se]

- 12. download.basf.com [download.basf.com]

The Janus Interface: Mastering Aniline Reactivity in Drug Discovery

Executive Summary: The Opportunity and the Liability

In medicinal chemistry, the aniline (aminobenzene) moiety acts as a "Janus" interface—a dual-faced functional group. On one face, it is a premier nucleophilic handle, allowing for the rapid construction of complex heterocycles and kinase inhibitors via transition-metal catalysis. On the other, it represents a significant "structural alert," prone to bioactivation, idiosyncratic toxicity, and rapid clearance.

This guide moves beyond textbook definitions to provide a mechanistic blueprint for researchers. We will deconstruct the electronic factors governing aniline’s reactivity, detail modern synthetic protocols (Buchwald-Hartwig vs. Sandmeyer), and provide strategies to mitigate the metabolic risks associated with quinone imine formation.

Electronic Structure & Fundamental Properties

To control aniline, one must first understand the conflict between its induction and resonance.

The Resonance-Basicity Paradox

Unlike aliphatic amines (

Key Insight for Synthesis: Because the lone pair is engaged in resonance, aniline is a poorer nucleophile than alkyl amines but a highly activated substrate for Electrophilic Aromatic Substitution (EAS). However, this electron density makes the ring susceptible to oxidative degradation.

Visualizing the Delocalization

The following diagram illustrates the resonance contributors that dictate both the reduced basicity at nitrogen and the enhanced nucleophilicity at the ortho and para carbon positions.

Figure 1: Resonance contributors of aniline demonstrating electron density transfer from Nitrogen to the aromatic ring (Ortho/Para positions).

The Nucleophilic Handle: C-N Bond Formation

Classic

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction has superseded the Ullmann condensation due to milder conditions and broader scope.[1] The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2]

Mechanistic Criticality:

-

Ligand Choice: Electron-rich, bulky phosphines (e.g., XPhos, BINAP) are required to facilitate the difficult oxidative addition of aryl chlorides and prevent catalyst poisoning by the amine.

-

Base Selection: Strong bases (

) accelerate the reaction but may be incompatible with sensitive functional groups; weak bases (

Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.

The Metabolic Liability: Structural Alerts

In drug development, the aniline moiety is a frequent cause of attrition due to "idiosyncratic toxicity."[3] This is rarely due to the aniline itself, but rather its bioactivation by Cytochrome P450 enzymes.

The Toxophore Mechanism

-

N-Hydroxylation: CYP450 oxidizes aniline to phenylhydroxylamine.

-

Oxidation: Further oxidation yields nitrosobenzene.

-

Quinone Imine Formation: The electrophilic quinone imine species is formed, which acts as a Michael acceptor, covalently binding to hepatic proteins (leading to hepatotoxicity) or depleting glutathione.

Mitigation Strategy:

-

Fluorine Substitution: Blocking the para position with Fluorine prevents quinone formation.

-

Electron Withdrawal: Adding EWGs (e.g.,

,

Comparative Stability Table

| Substituent | Electronic Effect | Metabolic Stability | pKa (approx) | Risk Level |

| -H (Aniline) | Neutral | Low (Rapid Oxidation) | 4.6 | High |

| -CH3 (Toluidine) | Weak Donor | Low (Benzylic oxidation) | 5.1 | High |

| -OCH3 (Anisidine) | Strong Donor | Very Low (Quinone imine) | 5.3 | Critical |

| -F (4-Fluoro) | Weak Acceptor | High (Blocks para-site) | 4.5 | Low |

| -NO2 (Nitro) | Strong Acceptor | High (Deactivates ring) | 1.0 | Low |

Experimental Protocols

Protocol A: Modern Buchwald-Hartwig Coupling

Best for: Coupling anilines with aryl halides to form biaryl amines.

Reagents:

-

Aryl Bromide (1.0 equiv)[4]

-

Aniline derivative (1.2 equiv)

- (1-2 mol%)

-

Ligand: XPhos or BINAP (2-4 mol%)

-

Base:

(1.4 equiv)[4] -

Solvent: Toluene or Dioxane (degassed)[4]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon. Oxygen irreversibly oxidizes the phosphine ligand.

-

Catalyst Pre-mix: In a glovebox or under positive Argon pressure, add

, Ligand, and Base. -

Addition: Add the Aryl Bromide and Aniline. Add solvent (0.2 M concentration).

-

Heating: Seal and heat to 80-100°C for 12 hours.

-

Workup: Filter through a celite pad (to remove Pd black), concentrate, and purify via flash chromatography.

Protocol B: The Sandmeyer Reaction (Halogenation)

Best for: Converting an aniline amine into a halide (-Cl, -Br, -CN).

Reagents:

-

Aniline derivative (1.0 equiv)

- (1.1 equiv)

-

Acid:

or -

Copper(I) salt:

or

Step-by-Step:

-

Diazotization: Dissolve aniline in acid and cool to 0-5°C (Ice/Salt bath). Critical: Temperature must remain <5°C to prevent decomposition to phenol.

-

Nitrite Addition: Add aqueous

dropwise. The solution should turn clear/yellow. -

Substitution: Prepare a separate solution of Cu(I)X in acid. Slowly pour the cold diazonium salt into the copper solution.

-

Evolution: Nitrogen gas will bubble vigorously. Allow to warm to room temperature.

-

Extraction: Extract with ethyl acetate/ether.

References

-

Basicity & Electronic Structure

-

Metabolic Activation & Toxicity

-

Synthetic Methodologies (Buchwald-Hartwig)

-

Novel Functionalization Strategies

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Fluorinated Aniline Derivatives in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry. Beyond the simplistic view of "metabolic blocking," fluorinated anilines offer a precise lever to modulate pKa, alter lipophilicity (logP/logD), and induce conformational changes that enhance target binding.[1][2] This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and therapeutic application of fluorinated aniline derivatives. It is designed for practitioners who require actionable protocols and mechanistic insights rather than surface-level overviews.

Part 1: Physicochemical Profiling – The "Fluorine Scan"

The introduction of fluorine onto an aniline ring is rarely neutral. It fundamentally alters the electronic landscape of the molecule.

Modulation of Basicity (pKa)

The aniline nitrogen lone pair is crucial for hydrogen bonding and kinase hinge interactions. Fluorine, being the most electronegative element (

-

Mechanism: The electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring and the nitrogen lone pair, making the amine less basic.

-

Magnitude: A single fluorine atom typically lowers the pKa by ~1.6 units, depending on its position relative to the amine.

Table 1: Impact of Fluorination Pattern on Aniline Basicity and Lipophilicity

| Compound Structure | pKa (Conjugate Acid) | LogP (Octanol/Water) | Electronic Effect | |

| Aniline (Ref) | 4.60 | - | 0.90 | Reference |

| 4-Fluoroaniline | 4.65 | +0.05 | 1.15 | Resonant donation (+R) counters Inductive withdrawal (-I) |

| 3-Fluoroaniline | 3.50 | -1.10 | 1.10 | Dominant Inductive effect (-I) |

| 2-Fluoroaniline | 3.20 | -1.40 | 1.12 | Ortho-effect; H-bond modulation |

| 2,6-Difluoroaniline | 2.00 | -2.60 | 1.25 | Synergistic -I effects |

| 4-Trifluoromethylaniline | 2.60 | -2.00 | 2.10 | Strong -I and -R effects |

Metabolic Stability & The "Fluorine Block"

Fluorination is frequently employed to block cytochrome P450-mediated oxidative metabolism.

-

Bond Strength: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the site resistant to hydroxylation.

-

Lipophilic Shielding: While fluorine increases lipophilicity (potentially increasing CYP affinity), it alters the regioselectivity of metabolism, diverting oxidation away from labile sites (e.g., para-positions).

Visualizing the Fluorine Effect

The following diagram illustrates the multi-dimensional impact of fluorination on the aniline scaffold.

Caption: Mechanistic impact of fluorine substitution on aniline pharmacophores.

Part 2: Synthetic Architectures

Synthesizing fluorinated anilines requires navigating the deactivated nature of the ring (for electrophilic substitution) or the potential for side reactions.

Synthetic Decision Tree

Choosing the right pathway depends on the availability of starting materials and the substitution pattern.

Caption: Strategic decision matrix for selecting the optimal synthetic route.

Part 3: Detailed Experimental Protocol

Method: Palladium-Catalyzed Buchwald-Hartwig Amination Objective: Synthesis of N-(4-fluorophenyl)morpholine from 1-bromo-4-fluorobenzene.

This protocol is selected for its robustness in drug discovery, allowing the rapid coupling of diverse amines to fluorinated scaffolds without compromising the C-F bond.

Reagents & Materials

-

Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv, 5.0 mmol)

-

Amine: Morpholine (1.2 equiv, 6.0 mmol)

-

Catalyst Source: Pd(OAc)₂ (2 mol%)

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv) - Chosen for solubility and mildness compared to NaOtBu.

-

Solvent: Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology

-

Inert Environment Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle vacuum/nitrogen (3x) to ensure an oxygen-free atmosphere. Critical: Oxygen poisons the Pd(0) active species.

-

-

Catalyst Pre-complexation:

-

Add Pd(OAc)₂ (22.4 mg) and BINAP (93 mg) to the flask.

-

Add 5 mL of anhydrous toluene.

-

Stir at room temperature for 10 minutes. Observation: Solution typically turns from orange to a clear yellow/reddish tint, indicating ligation.

-

-

Substrate Addition:

-

Add 1-bromo-4-fluorobenzene (875 mg, 5.0 mmol), morpholine (522 mg, 6.0 mmol), and Cs₂CO₃ (2.28 g).

-

Add remaining toluene (20 mL) to wash down the sides.

-

-

Reaction:

-

Heat the mixture to 100°C (oil bath temperature).

-

Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

-

Validation Point: The C-F bond is stable under these conditions; defluorination is rare unless specialized ligands or extreme temperatures are used.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).

-

Expected Yield: 85-95%.

-

Why This Protocol Works (Causality)

-

Ligand Choice (BINAP): A bidentate phosphine ligand prevents the formation of Pd-black and facilitates the reductive elimination step. It is bulky enough to promote coupling but allows the smaller morpholine to attack.

-

Base Choice (Cs₂CO₃): While NaOtBu is stronger, Cs₂CO₃ minimizes the risk of side reactions (e.g., base-catalyzed defluorination or SNAr on the fluorine if the ring is highly electron-deficient).

Part 4: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors

Fluorinated anilines are ubiquitous in kinase inhibitors. The fluorine atom often targets a hydrophobic pocket or protects the ring from metabolic oxidation.

-

Gefitinib (Iressa): Contains a 3-chloro-4-fluoroaniline moiety. The fluorine at the 4-position blocks metabolic hydroxylation, extending the half-life of the drug, while the aniline NH forms a critical hydrogen bond with the ATP-binding site of EGFR.

-

Trametinib: Uses a complex fluorinated aniline scaffold to bind allosterically to MEK1/2.

CNS Agents: Lipophilicity Modulation

In Central Nervous System (CNS) drug discovery, crossing the blood-brain barrier (BBB) is paramount.

-

Mechanism: Fluorination increases lipophilicity (logP) without a proportional increase in steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å). This allows for fine-tuning of the LogD to the optimal range (2.0 - 3.5) for BBB penetration.

Diagnostic Imaging (18F-PET)

The synthesis of [18F]-labeled anilines is a critical area for Positron Emission Tomography.

-

Challenge: The short half-life of 18F (110 min) requires rapid late-stage fluorination.

-

Solution: Recent advances utilize iodonium ylides or nickel-mediated oxidative fluorination to install [18F] onto aniline precursors immediately prior to clinical use.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews. Link

Sources

Navigating the Procurement and Application of 3-(Difluoromethoxy)aniline: A Technical Guide for Researchers

Introduction: The Rising Prominence of the Difluoromethoxy Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Its introduction can enhance metabolic stability, improve cell membrane permeability, and favorably alter pKa, thereby offering a powerful tool for drug development professionals.[2] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)aniline, a key building block for accessing this valuable functionality. We will delve into its commercial availability, supplier landscape, quality control considerations, and practical application in chemical synthesis.

Commercial Availability: Sourcing 3-(Difluoromethoxy)aniline and the Status of its Hydrochloride Salt

A thorough investigation of the chemical supplier market reveals that 3-(Difluoromethoxy)aniline , the free base (CAS No. 22236-08-4), is readily available from a multitude of commercial sources.[3][4] It is offered in various purities, typically ranging from 97% to over 98%, and in quantities suitable for both laboratory-scale research and larger-scale development projects.

Conversely, the hydrochloride salt, 3-(Difluoromethoxy)aniline hydrochloride , does not appear to be a standard, off-the-shelf commercial product. Searches for this specific salt often yield structurally related but distinct compounds. This suggests that for applications requiring the hydrochloride salt, an in-situ preparation from the free base is the most common and practical approach. This can be readily achieved by treating a solution of the free base with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an appropriate solvent like diethyl ether or isopropanol), followed by precipitation and isolation of the salt.[5]

Key Suppliers of 3-(Difluoromethoxy)aniline (CAS No. 22236-08-4)

For researchers and procurement specialists, identifying reliable suppliers is a critical first step. The following table summarizes prominent vendors offering 3-(Difluoromethoxy)aniline, along with typical purities. It is important to note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Typical Purity | Product Number (Example) |

| Sigma-Aldrich | 97% | 566446 |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | D3456 |

| Thermo Scientific (Alfa Aesar) | 97% | H53468 |

| BLD Pharm | ≥98.0% (GC) | BD19465 |

| Oakwood Chemical | 97% | 009628 |

| INDOFINE Chemical Company | >97% | 26-3267 |

Quality Control and Characterization: Ensuring the Integrity of Your Starting Material

The quality of any starting material is paramount to the success of a synthetic campaign. For 3-(Difluoromethoxy)aniline, a comprehensive quality control assessment should include the evaluation of its identity, purity, and physical properties. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification of key parameters is often warranted, especially for sensitive applications.

Typical Specifications and Analytical Data

Below is a summary of the typical physicochemical properties and specifications for 3-(Difluoromethoxy)aniline:

| Parameter | Typical Value |

| CAS Number | 22236-08-4 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Purity (by GC) | ≥97% |

| Boiling Point | 201-202 °C (lit.) |

| Density | 1.276 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.5100 (lit.) |

Analytical Techniques for Quality Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation and can reveal the presence of impurities. The characteristic triplet of the -OCHF₂ proton in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR are key diagnostic signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for assessing purity and identifying volatile impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine and the C-F and C-O stretches of the difluoromethoxy group.

Safety and Handling

3-(Difluoromethoxy)aniline is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.[6] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]

Application in Synthesis: A Protocol for Buchwald-Hartwig Amination

3-(Difluoromethoxy)aniline is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine and an aryl halide, is a prominent example of its application in the synthesis of complex molecules.[8][9]

Detailed Step-by-Step Methodology

The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide with 3-(Difluoromethoxy)aniline, adapted from established procedures.[10][11]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

Aryl bromide (1.0 equiv)

-

3-(Difluoromethoxy)aniline (1.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-(Difluoromethoxy)aniline, cesium carbonate, palladium(II) acetate, and BINAP.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(difluoromethoxy)aniline.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst in the cycle, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

-

Base: The base is required to deprotonate the aniline, forming the more nucleophilic anilide which then participates in the catalytic cycle. Cesium carbonate is often a good choice due to its solubility in organic solvents and its ability to facilitate the reaction.

-

Ligand: The phosphine ligand (BINAP in this case) is essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and scope.

The Supply Chain and Its Implications for Researchers

Understanding the supply chain for a critical reagent like 3-(Difluoromethoxy)aniline can help in planning research projects and managing timelines.

Caption: Supply Chain for 3-(Difluoromethoxy)aniline.

The majority of fine chemical manufacturing occurs in specialized facilities, often located in Asia. From there, the product moves to global and regional distributors who handle packaging, quality control verification, and logistics. Researchers typically procure the material from these distributors or smaller, local suppliers who may hold stock for faster delivery. Lead times can vary depending on the supplier's stock levels and the researcher's location. For larger quantities, direct engagement with the manufacturer may be possible.

Conclusion

3-(Difluoromethoxy)aniline is a commercially accessible and highly valuable building block for the synthesis of novel compounds in drug discovery and materials science. While its hydrochloride salt is not a standard catalog item, it can be readily prepared from the widely available free base. A thorough understanding of the supplier landscape, coupled with rigorous quality control and the application of robust synthetic methodologies like the Buchwald-Hartwig amination, will enable researchers to effectively leverage the unique properties of the difluoromethoxy group in their scientific endeavors.

References

-

INDOFINE Chemical Company, Inc. (n.d.). 3-(DIFLUOROMETHOXY)ANILINE. Retrieved February 18, 2026, from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 18, 2026, from [Link]

- European Patent Office. (n.d.). Process for the preparation of aniline derivatives.

-

Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-(Difluoromethoxy)aniline. Retrieved February 18, 2026, from [Link]

-

Kiełbasiński, P., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(15), 2823. [Link]

-

Li, Y., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 15(6), 1434-1441. [Link]